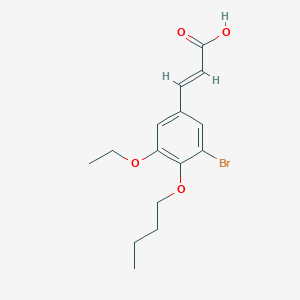

![molecular formula C25H20ClN3O3 B10875187 [4-[[4-(dimethylamino)phenyl]iminomethyl]-2-phenyl-1,3-oxazol-5-yl] 3-chlorobenzoate](/img/structure/B10875187.png)

[4-[[4-(dimethylamino)phenyl]iminomethyl]-2-phenyl-1,3-oxazol-5-yl] 3-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- The compound’s systematic name is trans-4-[4-(dimethylamino)phenyliminomethyl]-N-phenylpyridinium hexafluorophosphate .

- Its chemical formula is C20H20N3PF6 .

- The phenylene and pyridyl rings in this compound are nearly coplanar, with a dihedral angle of 7.5°.

- The phenyl substituent forms a dihedral angle of 56.6° with the pyridyl ring.

- This compound crystallizes in the non-centrosymmetric space group Cc and is a potential candidate for quadratic non-linear optical effects.

Preparation Methods

- Synthesis: It is prepared by base-catalyzed condensation of N-phenylpicolinium chloride hydrate with N,N’-dimethyl-4-nitrosoaniline.

- Industrial production methods may vary, but this reaction provides a route to the compound.

Chemical Reactions Analysis

- Reactions: The compound can undergo various reactions, including intramolecular charge transfer (ICT).

- Common reagents: Aniline, picoline, 2,4-dinitrochlorobenzene.

- Major products: The compound exhibits an intense visible absorption band at 534 nm in acetonitrile due to ICT from the highest occupied molecular orbital (primarily localized on the electron-rich NMe2 group) to the lowest unoccupied molecular orbital (localized on the electron-deficient pyridinium unit).

Scientific Research Applications

- Chemistry: Investigate its optical properties, crystal structures, and potential as an NLO material.

- Biology: Explore its interactions with biological molecules.

- Medicine: Assess its pharmacological properties.

- Industry: Consider its use in optoelectronic devices.

Mechanism of Action

- The compound’s mechanism of action likely involves its electronic structure and interactions with other molecules.

- Molecular targets and pathways need further investigation.

Comparison with Similar Compounds

- Similar compounds include hemicyanine dyes and other N-arylpyridinium Schiff base derivatives.

- Uniqueness: Its specific combination of substituents and functional groups sets it apart.

Remember that this compound’s potential applications and mechanisms warrant further research, and its uniqueness lies in its specific structure and properties

Properties

Molecular Formula |

C25H20ClN3O3 |

|---|---|

Molecular Weight |

445.9 g/mol |

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]iminomethyl]-2-phenyl-1,3-oxazol-5-yl] 3-chlorobenzoate |

InChI |

InChI=1S/C25H20ClN3O3/c1-29(2)21-13-11-20(12-14-21)27-16-22-25(31-23(28-22)17-7-4-3-5-8-17)32-24(30)18-9-6-10-19(26)15-18/h3-16H,1-2H3 |

InChI Key |

JYLJVECKHGUUMG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=CC2=C(OC(=N2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10875106.png)

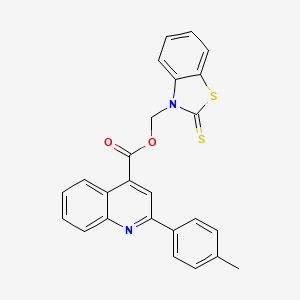

![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one](/img/structure/B10875112.png)

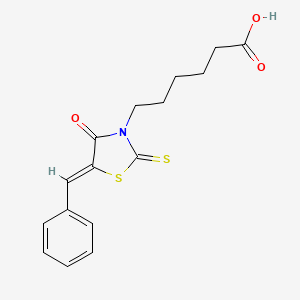

![N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-2-(thiophen-2-yl)acetamide](/img/structure/B10875119.png)

![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10875124.png)

![(2E)-3-(furan-2-yl)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B10875129.png)

![Ethyl 2-(acetylamino)-6-bromo-7-[2-(dibenzylamino)ethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B10875140.png)

![(2E)-3-{4-[2-(benzylamino)-2-oxoethoxy]-2-bromo-5-ethoxyphenyl}prop-2-enoic acid](/img/structure/B10875154.png)

![7-(4-fluorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B10875155.png)

![5-[2-(1H-imidazol-5-yl)ethyl]-4-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10875165.png)

![8-[(3-ethoxypropyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875172.png)

![[1,2,4]Triazolo[3,4-a]phthalazin-3-yl 2-methoxybenzoate](/img/structure/B10875181.png)